3,3,5,5-Tetramethylpiperazin-2-one chemical properties and structure
3,3,5,5-Tetramethylpiperazin-2-one chemical properties and structure
Title: 3,3,5,5-Tetramethylpiperazin-2-one: Structural Dynamics, Synthesis, and Applications in Advanced Materials and Medicinal Chemistry
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing molecules that can withstand aggressive oxidative environments or serve as metabolically stable scaffolds in drug discovery. 3,3,5,5-Tetramethylpiperazin-2-one (CAS: 1296755-97-9) is a highly specialized, sterically hindered secondary amine[1]. The strategic placement of four methyl groups adjacent to the amine and amide centers creates a profound steric shield. This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of this piperazinone core, providing a definitive guide for researchers in polymer stabilization and medicinal chemistry.
Chemical Structure and Fundamental Properties
The core architecture of 3,3,5,5-tetramethylpiperazin-2-one is defined by a six-membered piperazinone ring. The gem-dimethyl groups at the 3- and 5-positions serve a dual purpose:
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Kinetic Shielding: They physically block nucleophilic or enzymatic attacks on the secondary amine (position 4) and the carbonyl carbon (position 2).
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Electronic Modulation: The inductive electron-donating effect of the methyl groups enriches the electron density of the nitrogen atom, tuning its oxidation potential—a critical factor for its role as a radical scavenger[2].
Table 1: Physicochemical Properties of 3,3,5,5-Tetramethylpiperazin-2-one [1]
| Property | Value |
| Chemical Name | 3,3,5,5-Tetramethylpiperazin-2-one |
| CAS Number | 1296755-97-9 |
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| SMILES String | CC1(C)CNC(=O)C(C)(C)N1 |
| CLogP | 1.278 |
| Structural Class | Secondary Aliphatic Amine / Piperazinone |
Mechanistic Pathways: The Hindered Amine Light Stabilizer (HALS) Cycle
In polymer science, 3,3,5,5-tetramethylpiperazin-2-one derivatives are highly valued as Hindered Amine Light Stabilizers (HALS)[2]. Unlike traditional antioxidants that are consumed during the stabilization process, HALS operate via a catalytic regenerative loop known as the Denisov Cycle.
The mechanism relies entirely on the steric bulk of the tetramethyl groups. When the secondary amine (>N-H) is oxidized by UV light or oxygen, it forms a nitroxyl radical (>N-O•). In unhindered amines, this radical would rapidly dimerize or degrade. However, the 3,3,5,5-tetramethyl substitution forces the nitroxyl radical into a stable, persistent state. This radical acts as a trap for destructive polymer alkyl radicals (R•), forming an alkoxyamine (>N-OR), which subsequently reacts with peroxy radicals (ROO•) to regenerate the active nitroxyl species[3].
Fig 1. The Denisov cycle illustrating the HALS catalytic radical scavenging mechanism.
Synthetic Methodologies and Causality
Synthesizing highly substituted piperazinones is notoriously difficult. Traditional SNAr (nucleophilic aromatic substitution) or standard amidation techniques often fail due to extreme steric clash[4]. To construct the 3,3,5,5-tetramethylpiperazin-2-one core, we rely on Bargellini chemistry , followed by a Copper-Mediated Goldberg Arylation for N1-functionalization[5].
Fig 2. Synthetic workflow from Bargellini condensation to Goldberg arylation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success without requiring immediate LC-MS analysis.
Protocol A: Bargellini Synthesis of the Piperazinone Core[4]
Causality: We utilize 1,1,1-trichloro-2-methylpropan-2-ol as a gem-dimethyl and carbonyl equivalent. A highly concentrated biphasic basic medium (50% aq. NaOH) is essential to drive the deprotonation of the weakly acidic hydroxyl group, initiating intramolecular cyclization while neutralizing the generated HCl. N-benzyl-N,N-triethylammonium chloride acts as a phase-transfer catalyst (PTC) to ferry hydroxide ions into the organic phase.
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Initialization: In a round-bottom flask, dissolve 1,1,1-trichloro-2-methylpropan-2-ol (14.46 mmol), the diamine precursor (7.23 mmol), and N-benzyl-N,N-triethylammonium chloride (0.72 mmol) in CH₂Cl₂ (70 mL). Cool the system to 0 °C.
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Base Addition: Dropwise, add 50% aq. NaOH (36.14 mmol). Caution: The reaction is exothermic; strict temperature control at 0 °C prevents decarboxylation side reactions.
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Propagation: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 20 hours.
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Validation Checkpoint 1 (Quenching): Treat the reaction mixture with H₂O (50 mL). Self-Validation: The transition from a cloudy biphasic suspension to a clear phase-separated liquid confirms the complete neutralization of ammonium salts and the solubilization of inorganic byproducts.
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Extraction & Verification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 50 mL).
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Validation Checkpoint 2 (TLC): Run a TLC using CH₂Cl₂–7N NH₃ in MeOH (9:1). A distinct spot at Rf ≈ 0.31 confirms the formation of the piperazinone core[4].
Protocol B: Copper-Mediated Goldberg Arylation[4]
Causality: Traditional cross-coupling fails due to the steric bulk of the tetramethyl groups. We utilize CuI paired with 1,10-Phenanthroline. The bidentate nitrogen ligand stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II), which is critical for driving the sluggish oxidative addition of the hindered amine.
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Reagent Assembly: Combine the synthesized 3,3,5,5-tetramethylpiperazin-2-one (0.30 mmol), an aryl halide (e.g., 3-iodopyridine, 0.46 mmol), CuI (0.06 mmol), 1,10-Phenanthroline (0.06 mmol), and K₃PO₄ (1.52 mmol) in DMF (3 mL) under a strict nitrogen atmosphere.
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Thermal Activation: Stir the resulting mixture at 110 °C for 24 hours.
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Validation Checkpoint 3 (Filtration): Filter the crude mixture through a pad of Celite®, washing the filter cake with EtOAc (3 × 5 mL). Self-Validation: The Celite pad will trap the insoluble copper-phosphate salts; a clear, brightly colored filtrate indicates successful separation of the transition metal catalyst from the organic product.
Applications in Advanced Fields
Polymer Science & UV-C Protection: Derivatives of 3,3,5,5-tetramethylpiperazin-2-one are heavily integrated into polyolefin compositions and automotive coatings. They provide exceptional resistance to discoloration and photooxidation upon exposure to UV-C light. Because the hindered amine is highly basic, it can sometimes interact negatively with acidic polymer catalysts; however, modifying the amine to an alkoxyamine (>N-OR) mitigates this basicity while preserving its radical scavenging efficiency[2],[3].
Medicinal Chemistry: In drug development, the piperazinone ring serves as a rigidified, metabolically stable bioisostere for standard piperazines. The tetramethyl substitution prevents oxidative metabolism by Cytochrome P450 enzymes at the carbon atoms adjacent to the nitrogen, dramatically increasing the in vivo half-life of the pharmacophore[6]. Furthermore, these hindered amines have been shown to coordinate efficiently to palladium, acting as directing groups in complex C–H activation processes during late-stage drug functionalization[4].
References
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Title: EN300-201069 - EnamineStore: 3,3,5,5-tetramethylpiperazin-2-one Source: enaminestore.com URL: 1
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Title: Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones Source: thieme-connect.com URL: 4
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Title: US9045480B2 - Sterically hindered amine light stabilizers Source: google.com (Patents) URL: 2
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Title: US20220169828A1 - Compositions and methods for protecting organic polymeric materials from discoloration due to exposure to uv-c light Source: google.com (Patents) URL: 3
Sources
- 1. EnamineStore [enaminestore.com]
- 2. US9045480B2 - Sterically hindered amine light stabilizers - Google Patents [patents.google.com]
- 3. US20220169828A1 - Compositions and methods for protecting organic polymeric materials from discoloration due to exposure to uv-c light - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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